molecular formula C18H19N5O3 B5289065 7-[(2-anilino-5-pyrimidinyl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one

7-[(2-anilino-5-pyrimidinyl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one

货号: B5289065
分子量: 353.4 g/mol
InChI 键: XWTWUORCWOPVHQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-[(2-anilino-5-pyrimidinyl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one, also known as SP600125, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2001 and has since been used in various scientific research studies.

作用机制

7-[(2-anilino-5-pyrimidinyl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one inhibits the activity of JNK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of substrates by JNK, leading to the inhibition of downstream signaling pathways that are involved in cellular processes such as apoptosis and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the production of pro-inflammatory cytokines and chemokines in inflammatory diseases. This compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases.

实验室实验的优点和局限性

One advantage of 7-[(2-anilino-5-pyrimidinyl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one is its specificity for JNK, which allows for the selective inhibition of downstream signaling pathways that are involved in cellular processes such as apoptosis and inflammation. However, one limitation of this compound is its potential off-target effects, which may affect the interpretation of experimental results.

未来方向

There are various future directions for the research and development of 7-[(2-anilino-5-pyrimidinyl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one. One direction is the optimization of the synthesis method to increase the yield and purity of the final product. Another direction is the development of more potent and selective JNK inhibitors that can be used in clinical settings. Additionally, the therapeutic potential of this compound in various diseases, such as cancer and neurodegenerative diseases, can be further explored through preclinical and clinical studies.

合成方法

7-[(2-anilino-5-pyrimidinyl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one can be synthesized using a multi-step process involving the reaction of anilinopyrimidine with ethyl oxalyl chloride, followed by the reaction of the resulting intermediate with 1,2-diaminocyclohexane. The final product is obtained through the reaction of this intermediate with 4-chlorobenzoyl chloride. The synthesis of this compound has been optimized to increase the yield and purity of the final product.

科学研究应用

7-[(2-anilino-5-pyrimidinyl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. It has been shown to inhibit the activity of c-Jun N-terminal kinase (JNK), a protein kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases.

属性

IUPAC Name

9-(2-anilinopyrimidine-5-carbonyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c24-15(23-8-4-7-18(12-23)11-21-17(25)26-18)13-9-19-16(20-10-13)22-14-5-2-1-3-6-14/h1-3,5-6,9-10H,4,7-8,11-12H2,(H,21,25)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTWUORCWOPVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC(=O)O2)CN(C1)C(=O)C3=CN=C(N=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。